2-Butanone, 4-[(4-bromophenyl)amino]-
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Overview
Description
2-Butanone, 4-[(4-bromophenyl)amino]- is an organic compound characterized by the presence of a butanone group and a bromophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(4-bromophenyl)amino]- typically involves the reaction of 4-bromoaniline with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-[(4-bromophenyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-Butanone, 4-[(4-bromophenyl)amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanone, 4-[(4-bromophenyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. The bromophenyl group may interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group and has similar biological activities.
2-Butanone, 4-[(2-bromophenyl)methylamino]-: Another compound with a similar structure but different substituents.
Uniqueness
2-Butanone, 4-[(4-bromophenyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85937-40-2 |
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Molecular Formula |
C10H12BrNO |
Molecular Weight |
242.11 g/mol |
IUPAC Name |
4-(4-bromoanilino)butan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)6-7-12-10-4-2-9(11)3-5-10/h2-5,12H,6-7H2,1H3 |
InChI Key |
LPGGZAAFVRGMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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